molecular formula C18H16N2O5S B2493894 methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2309342-40-1

methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2493894
CAS No.: 2309342-40-1
M. Wt: 372.4
InChI Key: SGLKKLQZKOUZHV-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is an organic compound that belongs to the class of sulfonamides This compound features a complex structure with a furan ring, a pyridine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-Furan Intermediate: The reaction begins with the coupling of a furan derivative with a pyridine derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfonamide group is introduced. This step may involve the use of reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Esterification: Finally, the benzoate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[5-(pyridin-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate
  • Methyl 4-({[5-(furan-2-yl)pyridin-2-yl]methyl}sulfamoyl)benzoate
  • Methyl 4-({[5-(furan-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate

Uniqueness

Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the benzoate ester group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKKLQZKOUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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